5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound seems to be a complex organic molecule that contains benzo[d]thiazol-2-yl and 5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl groups attached to a thiophene-2-carboxamide core . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues have been synthesized in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups, given the presence of benzo[d]thiazol-2-yl, 5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl, and thiophene-2-carboxamide in its name .Scientific Research Applications
Phosphorescent Organic Light-Emitting Devices (PhOLEDs)
Compounds containing benzothiazole have been used in the development of electron transport materials (ETMs) for PhOLEDs . They exhibit a high triplet energy, which is able to confine triplet excitons of green or lower-energy emissive phosphorescent emitters within the emitting layer . They also possess a low-lying LUMO energy level, allowing efficient electron injection and a high election mobility for efficient electron transport .
Organic Light Emitting Diodes (OLEDs)
These compounds have been successfully used as dopant emitters in OLEDs . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroboron complexes showed better EL performance than the ligand .
Anti-Tubercular Compounds
Benzothiazole-based compounds have shown promising results in the synthesis of new anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Biological Evaluation of Thiazole Derivatives
Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Photosensitizers, Rubber Vulcanization, and Liquid Crystals
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They have utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Anticancer Compounds
Some compounds containing benzothiazole showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines .
Future Directions
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS3/c22-16(21-18-20-11-5-3-7-13(11)25-18)14-8-9-15(23-14)17-19-10-4-1-2-6-12(10)24-17/h1-2,4,6,8-9H,3,5,7H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNVAQXOOPTWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide |
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